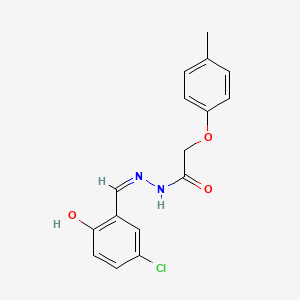![molecular formula C17H14ClN3OS B5971576 6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5971576.png)
6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This molecule is also known as CCT244747 and belongs to the class of pyrimidinones.
Mechanism of Action
The exact mechanism of action of 6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been shown to inhibit the activity of polo-like kinase 1 (PLK1), a protein that plays a role in cell division and proliferation. Inhibition of PLK1 activity leads to cell cycle arrest and apoptosis, which may explain the anticancer activity of this compound.
Biochemical and Physiological Effects:
6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone has been shown to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, it has been shown to protect against oxidative stress and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone in lab experiments is its potential therapeutic properties. This compound has shown promise in treating various diseases, making it a valuable tool for researchers. However, one limitation of using this compound is its relatively low solubility, which may make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone. One direction is to further investigate its potential therapeutic properties in various diseases, including cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, future research could focus on improving the solubility of this compound, making it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone involves a multi-step process. The first step involves the reaction of 2-chlorobenzyl chloride with potassium thioacetate to form 2-(2-chlorobenzyl)thioacetate. This intermediate is then reacted with 5-phenyl-2,4-dioxo-3,4-dihydropyrimidine to form the final product, 6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone. The synthesis of this compound has been reported in several scientific journals.
Scientific Research Applications
6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone has been studied for its potential therapeutic properties in various diseases. It has been shown to have anticancer activity in several cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties.
properties
IUPAC Name |
4-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-13-9-5-4-8-12(13)10-23-17-20-15(19)14(16(22)21-17)11-6-2-1-3-7-11/h1-9H,10H2,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYIREXLENEDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B5971502.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)
![2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971518.png)
![2-(4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B5971521.png)

![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-(methoxymethyl)piperidine](/img/structure/B5971542.png)
![methyl 4-{4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinyl}benzoate](/img/structure/B5971543.png)
![N-benzyl-3-{[3-(methoxymethyl)-1-piperidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971551.png)
![3-[(cyclobutylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5971552.png)
![N-benzyl-N-methyl-3-{[(3-phenylpropyl)amino]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971568.png)

![3-(4-chlorophenyl)-2-methyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971583.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)